6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile
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Overview
Description
6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile is a heterocyclic compound that features both imidazole and thiazole ringsThe compound’s molecular formula is C6H6N4S, and it has a molecular weight of 166.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with cyanoacetic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various alkyl halides or acyl chlorides; reactions often require a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the amino position.
Scientific Research Applications
6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biology: It is used in studies related to enzyme inhibition and protein interactions, providing insights into biological processes and potential therapeutic targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, the compound has been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and subsequent cell death . The compound’s ability to bind to DNA and interfere with its replication and transcription processes is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like 2-aminobenzimidazole share structural similarities and are also studied for their biological activities.
Thiazole Derivatives: 2-aminothiazole and its derivatives are known for their antimicrobial and anticancer properties.
Uniqueness
6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile is unique due to the combination of imidazole and thiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness.
Properties
IUPAC Name |
6-amino-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c7-3-4-5(8)9-6-10(4)1-2-11-6/h1-2,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUVFHRJIRMDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=C(N21)C#N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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